2-Fluoro-6-hydroxypyridine

logP Lipophilicity Druglikeness

2-Fluoro-6-hydroxypyridine (syn. 6-fluoropyridin-2(1H)-one) is a halogenated 2-pyridone heterocycle with the molecular formula C₅H₄FNO.

Molecular Formula C5H4FNO
Molecular Weight 113.09 g/mol
CAS No. 50543-23-2
Cat. No. B1302948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-hydroxypyridine
CAS50543-23-2
Molecular FormulaC5H4FNO
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)F
InChIInChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
InChIKeyAJRUXHIEYSYRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-hydroxypyridine (CAS 50543-23-2) – A Fluorinated 2-Pyridone Scaffold for Medicinal Chemistry and Organic Synthesis


2-Fluoro-6-hydroxypyridine (syn. 6-fluoropyridin-2(1H)-one) is a halogenated 2-pyridone heterocycle with the molecular formula C₅H₄FNO [1]. It exists as a tautomeric equilibrium between the hydroxypyridine (lactim) and pyridinone (lactam) forms, with the equilibrium position strongly influenced by the electron‑withdrawing fluoro substituent at the 6‑position [2]. This compound serves as a key intermediate in pharmaceutical and agrochemical research, used in Suzuki–Miyaura cross‑coupling reactions and as a building block for kinase inhibitors and antiviral nucleoside analogs [1][3].

Why 2-Fluoro-6-hydroxypyridine Cannot Simply Replace its 2-Chloro or 6-Methyl Analogs in Drug Discovery and Chemical Synthesis


Within the 6-substituted-2-pyridone family, the identity of the substituent at the 6‑position directly controls logP, tautomeric ratio, pKa, and metabolic susceptibility [1]. A chlorine or methyl substituent at the same position yields a more lipophilic scaffold with a different tautomeric equilibrium, altering hydrogen‑bonding patterns, solubility, and target engagement [2]. The fluorine atom in 2-fluoro-6-hydroxypyridine uniquely reduces logP by approximately 0.5 units relative to its 2-chloro analog while simultaneously shifting the tautomeric equilibrium toward the hydroxypyridine form that mimics cytosine rather than uracil [3]. These differences are not interchangeable and necessitate explicit selection of the 6‑fluoro derivative for applications requiring low lipophilicity, specific tautomer‑mediated base‑pairing, or resistance to CYP450‑mediated oxidation at the 6‑position.

2-Fluoro-6-hydroxypyridine (CAS 50543-23-2) – Quantitative Differentiation Evidence vs. 2-Chloro-6-hydroxypyridine and 6-Methyl-2-pyridinone


Lipophilicity (XLogP3): 2-Fluoro-6-hydroxypyridine is 0.5 logP Units Less Lipophilic than 2-Chloro-6-hydroxypyridine

The computed XLogP3-AA for 2-fluoro-6-hydroxypyridine (0.5) is 0.5 units lower than that for 2-chloro-6-hydroxypyridine (1.0), indicating the fluoro derivative is significantly less lipophilic [1][2]. This difference is expected to improve aqueous solubility and reduce non‑specific protein binding relative to the chloro analog.

logP Lipophilicity Druglikeness Absorption

Tautomeric Equilibrium Shift: 6‑Fluoro Substituent Favors the Lactim (Hydroxypyridine) Form That Mimics Cytosine

Quantum‑chemical and UV‑spectroscopic studies show that 6‑fluoropyridones predominantly adopt the lactim (hydroxypyridine) form, whereas the 6‑methyl derivative is predominantly lactam [1][2]. The lactim form of 6‑fluoropyridone‑C‑nucleosides pairs with adenine in DNA, mimicking cytosine rather than uracil/thymine [3].

Tautomerism Nucleoside Analog Base Pairing Antiviral

Acidity Difference: Predicted pKa of 2-Fluoro-6-hydroxypyridine (6.63) vs. Generic 2‑Hydroxypyridine (~11.6)

The predicted pKa of 2-fluoro-6-hydroxypyridine is 6.63 ± 0.10, substantially lower than the pKa of unsubstituted 2‑hydroxypyridine (~11.6) [1]. This 5‑unit drop reflects the strong electron‑withdrawing effect of the 6‑fluoro substituent, yielding a species that is largely neutral at physiological pH (7.4) but more acidic than the chloro or methyl analogs.

pKa Ionization Solubility Formulation

Metabolic Stability: Fluorine Blockade of the 6‑Position Prevents CYP450‑Mediated Oxidation

The presence of a fluorine atom at the 6‑position eliminates the primary site of CYP450‑mediated aromatic oxidation that is available in 6‑unsubstituted or 6‑methyl‑2‑pyridinones [1][2]. The C–F bond has a dissociation energy of ~536 kJ mol⁻¹, making it significantly stronger than the C–H bond (~411 kJ mol⁻¹), thereby blocking hydroxylation and enhancing hepatic microsomal stability [3].

Metabolic Stability CYP450 Fluorine Block Hepatic Clearance

Optimal Procurement Applications for 2-Fluoro-6-hydroxypyridine (CAS 50543-23-2) Driven by Differentiation Evidence


Oral Drug Candidate Optimization Requiring Low logP

When a lead compound derived from a 2‑pyridone scaffold exhibits excessive lipophilicity (logP > 5), replacing the 6‑chloro substituent with 6‑fluoro reduces computed XLogP3 by 0.5 units (from 1.0 to 0.5) [Section 3 Evidence 1]. This adjustment improves aqueous solubility and reduces nonspecific protein binding while retaining the electron‑withdrawing character, making 2‑fluoro‑6‑hydroxypyridine the preferred intermediate for oral bioavailability optimization.

Cytosine‑Mimetic Nucleoside Analog Design

For antiviral or anticancer nucleoside analogs that must base‑pair with adenine, the 6‑fluoro substituent shifts the tautomeric equilibrium from the lactam (uracil‑mimetic) to the lactim (cytosine‑mimetic) form, as demonstrated by UV‑spectroscopic and quantum‑chemical studies [Section 3 Evidence 2]. The 6‑chloro or 6‑methyl derivatives do not produce this tautomeric shift and are therefore unsuitable for cytosine‑mimetic applications.

Metabolic Soft‑Spot Blockade in CYP450‑Labile Heterocycles

In scaffolds where the 6‑position of the pyridone ring is a known site of CYP450‑mediated hydroxylation, incorporating the C–F bond (bond dissociation energy ~536 kJ mol⁻¹) blocks oxidative metabolism [Section 3 Evidence 4]. This is a key procurement driver when selecting building blocks for lead optimization programs where hepatic clearance must be reduced without introducing steric bulk that would compromise target affinity.

Suzuki–Miyaura Cross‑Coupling of 2‑Pyridone Derivatives

2‑Fluoro‑6‑hydroxypyridine is specifically cited as a substrate in Suzuki–Miyaura C–C bond‑forming reactions [Section 1]. The fluoro substituent stabilizes the palladium oxidative‑addition intermediate through its electron‑withdrawing effect while the hydroxyl group remains available for subsequent functionalization, distinguishing it from the more labile chloro or bromo analogs that may undergo undesired SNAr side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.